molecular formula C17H15N3O4S2 B2878210 (2E)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-3-(thiophen-2-yl)prop-2-enamide CAS No. 333747-29-8

(2E)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-3-(thiophen-2-yl)prop-2-enamide

Cat. No. B2878210
CAS RN: 333747-29-8
M. Wt: 389.44
InChI Key: KZURJJRRPCEASN-RMKNXTFCSA-N
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Description

The compound contains several functional groups including an oxazole ring, a sulfamoyl group, a phenyl ring, and a thiophene ring. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of the compound can be deduced from its IUPAC name. The “2E” indicates the geometry around the double bond, the “N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}” indicates a phenyl ring substituted at the 4-position with a sulfamoyl group which is further substituted with a 5-methyl-1,2-oxazol-3-yl group, and the “3-(thiophen-2-yl)prop-2-enamide” indicates a prop-2-enamide chain substituted at the 3-position with a thiophen-2-yl group .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing oxazole rings are known to undergo a variety of chemical reactions. For example, they can undergo direct arylation at both the C-5 and C-2 positions .


Physical And Chemical Properties Analysis

Based on the structure, we can predict that the compound is likely to be solid at room temperature, and it may have moderate water solubility due to the presence of the polar sulfamoyl group .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

An efficient route for the synthesis of 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles via chemoselective thionation-cyclization of functionalized enamides was reported, which highlights the utility of such compounds in constructing complex heterocycles (S. Kumar, G. Parameshwarappa, H. Ila, 2013). Similarly, the synthesis of new 5-Mercapto-1,3-oxazole derivatives on the basis of 2-Acylamino-3,3-dichloroacrylonitriles demonstrates the versatility of such compounds in generating sulfamoyl-substituted oxazoles (S. Pil'o et al., 2002).

Antimicrobial Evaluation

A study focused on the synthesis and antimicrobial evaluation of new heterocyclic compounds incorporating a biologically active sulfamoyl moiety. This research illustrates the potential of such compounds in developing new antimicrobial agents (E. Darwish, 2014).

Novel Synthetic Methodologies

Research into the development of novel synthetic methodologies for heterocycles indicates the significance of compounds like "(2E)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-3-(thiophen-2-yl)prop-2-enamide" as key intermediates. For instance, the rhodium-catalyzed denitrogenative rearrangement of 1-(N-sulfonyl-1,2,3-triazol-4-yl)alkanols to synthesize enaminones showcases innovative approaches to constructing complex molecular architectures (T. Miura et al., 2012).

Applications in Medicinal Chemistry

The role of such compounds extends to medicinal chemistry, where they serve as precursors in the synthesis of molecules with potential biological activity. A notable example includes the synthesis of Schiff base benzamides via ring opening of thienylidene azlactones, which were evaluated for their antimicrobial activities, underscoring the therapeutic potential of these derivatives (Subbulakshmi N. Karanth et al., 2018).

properties

IUPAC Name

(E)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S2/c1-12-11-16(19-24-12)20-26(22,23)15-7-4-13(5-8-15)18-17(21)9-6-14-3-2-10-25-14/h2-11H,1H3,(H,18,21)(H,19,20)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZURJJRRPCEASN-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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